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molecular formula C7H8O2 B046686 3-Hydroxybenzyl alcohol CAS No. 620-24-6

3-Hydroxybenzyl alcohol

Cat. No. B046686
M. Wt: 124.14 g/mol
InChI Key: OKVJCVWFVRATSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07649015B2

Procedure details

Scheme 20 Example 4 illustrates the preparation of carbamates in which an alkyloxycarbonylimidazole 20.8 is employed. In this procedure, a carbinol 20.5 is reacted with an equimolar amount of carbonyl diimidazole 20.11 to prepare the intermediate 20.8. The reaction is conducted in an aprotic organic solvent such as dichloromethane or tetrahydrofuran. The acyloxyimidazole 20.8 is then reacted with an equimolar amount of the amine R′NH2 to afford the carbamate 20.7. The reaction is performed in an aprotic organic solvent such as dichloromethane, as described in Tet. Lett., 42, 2001, 5227, to afford the carbamate 20.7.
[Compound]
Name
carbamates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amine R′NH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N-]1C=CN=C1.CO.[C:8]([C:15]1NC=CN=1)([C:10]1NC=CN=1)=[O:9].ClCCl.[O:23]1[CH2:27][CH2:26][CH2:25][CH2:24]1>>[OH:9][C:8]1[CH:10]=[C:25]([CH:26]=[CH:27][CH:15]=1)[CH2:24][OH:23]

Inputs

Step One
Name
carbamates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]1C=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]1C=NC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]1C=NC=C1
Name
amine R′NH2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(CO)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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